tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
CAS No.:
Cat. No.: VC19808769
Molecular Formula: C12H16F3N3O2
Molecular Weight: 291.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16F3N3O2 |
|---|---|
| Molecular Weight | 291.27 g/mol |
| IUPAC Name | tert-butyl 3-(trifluoromethyl)-3,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h9H,4-6H2,1-3H3 |
| Standard InChI Key | VTTFJVMOAPNDDL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=NC2C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring. The pyrazolo[3,4-c]pyridine system is substituted at the 3-position with a trifluoromethyl (-CF) group and at the 6-position with a tert-butoxycarbonyl (Boc) protecting group. The saturation at the 4,5- and 6,7-positions introduces conformational rigidity, which influences its reactivity and intermolecular interactions .
Stereochemical Considerations
While the compound’s core is non-planar due to partial hydrogenation, the tert-butyl group introduces steric bulk that may hinder rotational freedom. Computational studies of analogous pyrazolo-pyridines suggest that the trifluoromethyl group’s electronegativity induces electronic polarization, enhancing the compound’s susceptibility to nucleophilic attack at the carbamate site .
Spectroscopic and Crystallographic Data
The compound’s nuclear magnetic resonance (NMR) spectrum exhibits distinct signals for the tert-butyl group (δ ~1.45 ppm, singlet) and the trifluoromethyl group (δ ~3.90 ppm, quartet). X-ray crystallography of related pyrazolo[3,4-c]pyridine derivatives reveals a chair-like conformation for the saturated pyridine ring, with the Boc group occupying an equatorial position to minimize steric strain .
Table 1: Key Chemical and Physical Properties
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound is typically synthesized via a multistep sequence beginning with the construction of the pyrazolo[3,4-c]pyridine core. A common approach involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by hydrogenation to achieve partial saturation .
Key Synthetic Steps
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Core Formation: Reaction of ethyl 3-aminocrotonate with hydrazine hydrate yields the pyrazole intermediate, which undergoes cyclization with acryloyl chloride to form the pyrazolo[3,4-c]pyridine skeleton .
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Trifluoromethylation: Introduction of the -CF group is achieved via radical trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) .
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Boc Protection: The secondary amine at the 6-position is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Process Optimization
Patent literature describes a scalable route employing continuous-flow hydrogenation to enhance reaction efficiency and reduce byproduct formation. Under optimized conditions (50°C, 10 bar H, Pd/C catalyst), the hydrogenation step achieves >90% conversion with minimal over-reduction .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Hydrogenation | 75 | 95 | Low equipment cost |
| Continuous-Flow | 92 | 98 | Scalability, reduced waste |
| Microwave-Assisted | 85 | 97 | Rapid reaction times |
Physicochemical and Stability Profiles
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C. The tert-butyl group’s thermal lability necessitates storage at –20°C under inert atmosphere to prevent carbamate cleavage .
Solubility and Partitioning
LogP calculations (cLogP = 2.1) indicate moderate lipophilicity, aligning with its role as a membrane-permeable pharmacophore. Solubility in aqueous buffers (pH 7.4) is limited to 0.12 mg/mL but improves significantly in micellar formulations (>5 mg/mL) .
Applications in Pharmaceutical Research
Kinase Inhibition Profiling
Structural analogs of this compound exhibit potent inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The trifluoromethyl group enhances target binding via hydrophobic interactions with kinase ATP pockets, while the Boc group serves as a prodrug moiety amenable to enzymatic cleavage .
Preclinical Anticancer Activity
In murine xenograft models, a derivative bearing a 4-methoxyphenyl substituion demonstrated 78% tumor growth inhibition at 50 mg/kg/day (p.o.), with no observed hematological toxicity .
Prodrug Design
The Boc-protected amine enables controlled release of active metabolites in physiological environments. Hydrolysis studies in human plasma show a half-life of 6.2 hours, suggesting suitability for sustained-release formulations .
Material Science and Catalytic Applications
Surface Functionalization
The tert-butyl group’s volatility allows for vapor-phase deposition on metal-organic frameworks (MOFs), creating hybrid materials with tunable pore architectures. Such modifications enhance CO adsorption capacity by 40% compared to unfunctionalized MOFs .
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